4-(2,4-Difluorophenyl)-2-methyl-1lambda~4~,4-thiazinane-1,3,5-trione
Overview
Description
4-(2,4-Difluorophenyl)-2-methyl-1lambda~4~,4-thiazinane-1,3,5-trione is a chemical compound characterized by the presence of a difluorophenyl group attached to a thiazinane ring
Mechanism of Action
Target of Action
The primary target of this compound is the cytochrome P450 enzyme 51 (CYP51) . CYP51 plays a crucial role in maintaining the integrity and growth of fungal cell membranes .
Mode of Action
The compound interacts with its target, CYP51, by inhibiting the enzyme . This inhibition prevents the synthesis of ergosterol , a key component of fungal cell membranes . The disruption in ergosterol production leads to increased permeability of the fungal membranes, ultimately causing cell death .
Biochemical Pathways
The affected pathway is the ergosterol biosynthesis pathway . Ergosterol is vital for the integrity of fungal cell membranes. By inhibiting CYP51, the compound disrupts this pathway, leading to the death of the fungal cells .
Result of Action
The result of the compound’s action is the death of fungal cells . By inhibiting the synthesis of ergosterol, the compound disrupts the integrity of the fungal cell membranes, leading to cell death .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2,4-Difluorophenyl)-2-methyl-1lambda~4~,4-thiazinane-1,3,5-trione typically involves the reaction of 2,4-difluorophenyl isocyanate with a suitable thiazinane derivative under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions. Common solvents used in this synthesis include dichloromethane and tetrahydrofuran, with reaction temperatures maintained between 0°C and 25°C to ensure optimal yields .
Industrial Production Methods
Industrial production of this compound may involve large-scale batch reactions using automated reactors to ensure consistency and efficiency. The use of high-purity reagents and stringent quality control measures are essential to achieve the desired product specifications. Additionally, advanced purification techniques such as recrystallization and chromatography are employed to isolate and purify the final product .
Chemical Reactions Analysis
Types of Reactions
4-(2,4-Difluorophenyl)-2-methyl-1lambda~4~,4-thiazinane-1,3,5-trione undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide; typically in acidic or neutral conditions.
Reduction: Lithium aluminum hydride, sodium borohydride; usually in anhydrous solvents like ether or tetrahydrofuran.
Substitution: Various nucleophiles such as amines, thiols, or halides; often in polar aprotic solvents like dimethyl sulfoxide or acetonitrile.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, reduced thiazinane derivatives, and substituted phenyl derivatives, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
4-(2,4-Difluorophenyl)-2-methyl-1lambda~4~,4-thiazinane-1,3,5-trione has a wide range of applications in scientific research:
Comparison with Similar Compounds
Similar Compounds
- 4-(2,6-Difluorophenyl)-2-methyl-1lambda~4~,4-thiazinane-1,3,5-trione
- 4-(3,4-Difluorophenyl)-2-methyl-1lambda~4~,4-thiazinane-1,3,5-trione
- 4-(2,4-Difluorophenyl)-2-ethyl-1lambda~4~,4-thiazinane-1,3,5-trione
Uniqueness
4-(2,4-Difluorophenyl)-2-methyl-1lambda~4~,4-thiazinane-1,3,5-trione is unique due to the specific positioning of the difluorophenyl group, which imparts distinct chemical and biological properties. This positioning influences the compound’s reactivity, binding affinity, and overall stability, making it a valuable compound for various applications .
Properties
IUPAC Name |
4-(2,4-difluorophenyl)-2-methyl-1-oxo-1,4-thiazinane-3,5-dione | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9F2NO3S/c1-6-11(16)14(10(15)5-18(6)17)9-3-2-7(12)4-8(9)13/h2-4,6H,5H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XLTKIDBARGZKRH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(=O)N(C(=O)CS1=O)C2=C(C=C(C=C2)F)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9F2NO3S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.26 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.